molecular formula C14H11NO2S B3836089 methyl 10H-phenothiazine-10-carboxylate

methyl 10H-phenothiazine-10-carboxylate

Cat. No.: B3836089
M. Wt: 257.31 g/mol
InChI Key: WWHYODNLUNCVDI-UHFFFAOYSA-N
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Description

Methyl 10H-phenothiazine-10-carboxylate is a heterocyclic compound derived from phenothiazine, a tricyclic structure containing sulfur and nitrogen atoms. This compound features a methyl ester group at the 10-position of the phenothiazine core. It is a key intermediate in organic synthesis, particularly for the development of bioactive molecules, such as histone deacetylase (HDAC) inhibitors and cholinesterase modulators . Its structural versatility allows for functionalization at other positions (e.g., 3-, 7-) to tune physicochemical properties and biological activity.

Properties

IUPAC Name

methyl phenothiazine-10-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S/c1-17-14(16)15-10-6-2-4-8-12(10)18-13-9-5-3-7-11(13)15/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHYODNLUNCVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Methyl 10H-phenothiazine-10-carboxylate has been investigated for its potential therapeutic effects in several areas:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .
  • Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as B16-F10 murine melanoma cells. It modulates signaling pathways associated with cancer progression, particularly those involved in cell cycle regulation .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Cell Growth Regulation : The compound influences cellular signaling pathways that regulate proliferation.
  • Oxidative Stress Mitigation : It acts as an antioxidant, potentially reducing oxidative damage within cells.

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, highlighting its potential as a new antibiotic agent.
  • Anticancer Research : Research involving the treatment of various cancer cell lines revealed that this compound significantly inhibited cell growth and induced apoptosis, suggesting its utility in cancer therapies .

Fluorescent Dyes

This compound derivatives have been explored as fluorescent dyes due to their unique electronic properties. These compounds are used in:

  • Colorimetric Chemosensors : They serve as efficient materials for detecting chemical substances through fluorescence changes.
  • Bioimaging : The fluorescent properties allow for visualization in biological systems, aiding in research and diagnostic applications .

Optoelectronic Devices

Phenothiazine derivatives are also being investigated for their applications in optoelectronics:

  • Organic Light Emitting Diodes (OLEDs) : Their electronic properties make them suitable candidates for use in OLED technology.
  • Solar Cells : They have been incorporated into dye-sensitized solar cells, contributing to advancements in renewable energy technologies .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : tert-Butyl derivatives exhibit greater steric hindrance, enhancing photostability but reducing solubility compared to methyl esters .
  • Lipophilicity : Aromatic substituents (e.g., phenyl, biphenylyl) increase lipophilicity, favoring blood-brain barrier penetration .
  • Reactivity : Methyl esters are more reactive in hydrolysis reactions, making them suitable for prodrug designs .

Functionalized Phenothiazine Carboxylates

Sulfonate and Aldehyde Derivatives

  • 10-Methyl-10H-phenothiazine-3-sulfonic acid: Sulfonation at the 3-position enhances water solubility, critical for aqueous-phase biocatalysis .
  • 10-Hexyl-10H-phenothiazine-3-carbaldehyde: A hexyl chain at the 10-position and an aldehyde at the 3-position enable cross-coupling reactions for macrocycle synthesis .

Structural Analogues with Modified Cores

  • 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine: The ethynyl group at the 10-position introduces π-conjugation, reducing the HOMO-LUMO gap for photovoltaic applications (crystal structure: triclinic, P1 space group) .
  • Podands with 10-ethyl-3,7-dithienyl-10H-phenothiazine: Thiophene substituents enable host-guest interactions in supramolecular chemistry .

Q & A

Q. What are the common synthetic routes for methyl 10H-phenothiazine-10-carboxylate, and how are intermediates characterized?

this compound is typically synthesized via acylation or esterification reactions. A validated route involves reacting 10H-phenothiazine with methyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to form the carboxylate ester . Key intermediates, such as 4-[2-(10H-phenothiazin-10-yl)ethyl]benzoic acid, are purified using column chromatography and characterized via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

  • Nuclear Magnetic Resonance (NMR): Assigns proton and carbon environments (e.g., distinguishing aromatic vs. aliphatic protons) .
  • X-ray Crystallography: Resolves molecular conformation and π-π stacking interactions in solid-state structures (e.g., SHELX software for refinement) .
  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns (e.g., ESI+ for detecting [M+H]+ ions) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations and reaction path search algorithms (e.g., density functional theory, DFT) predict optimal reaction conditions, such as solvent polarity and temperature effects on esterification yields. Computational tools like ICReDD integrate experimental data to refine synthetic pathways, reducing trial-and-error approaches . For example, simulations can model steric hindrance in phenothiazine derivatives to prioritize reactive sites for carboxylation .

Q. How do crystallographic data resolve structural contradictions in phenothiazine derivatives?

Discrepancies in bond angles or substituent orientations (e.g., between solution-phase NMR and solid-state structures) are addressed via single-crystal X-ray diffraction. For instance, SHELXL refinement of 10-methyl-10H-phenothiazine revealed a non-planar thiazine ring (torsion angle: 143.6°) due to steric strain, which NMR alone could not resolve . Cocrystallization studies further clarify how packing forces influence molecular conformations .

Q. What experimental strategies differentiate the biological activity of this compound from analogs?

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents (e.g., nitro, trifluoromethyl) reveals trends in bioactivity. For example, 3-chloro-10H-phenothiazine exhibits antimicrobial activity (MIC: 1.50 µg/mL), while methyl carboxylate derivatives show enhanced solubility for in vitro assays .
  • Enzyme Inhibition Assays: Phenothiazine-based benzhydroxamic acids (e.g., compound 22) are evaluated as histone deacetylase (HDAC) inhibitors via fluorescence-based enzymatic assays, with IC50_{50} values correlated to electronic effects of substituents .

Q. How do oxidation and reduction conditions affect the stability of this compound?

Under oxidative conditions (e.g., H2_2O2_2), the thiazine sulfur atom forms sulfoxides or sulfones, altering electronic properties. Reductive environments (e.g., LiAlH4_4) may cleave the ester group, yielding 10H-phenothiazine-10-carboxylic acid. Stability studies using HPLC-MS under varying pH and temperature conditions identify degradation pathways .

Q. What methodologies address low yields in the purification of this compound?

  • Recrystallization: Solvent polarity adjustments (e.g., ethanol/water mixtures) improve crystal purity.
  • Automated Flash Chromatography: Gradient elution (hexane/ethyl acetate) separates ester derivatives from unreacted phenothiazine precursors .
  • Continuous Flow Reactors: Enhance reaction efficiency and reduce side-product formation in scaled-up syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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